1-(4-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one
Beschreibung
This compound features a pyrrolidin-2-one core substituted with a benzimidazole moiety linked via a 2-hydroxy-3-[4-(methylethyl)phenoxy]propyl chain and a 4-fluorophenyl group. The benzimidazole ring is a critical pharmacophore in medicinal chemistry, often associated with antiviral, anticancer, or kinase-inhibitory activity .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[2-hydroxy-3-(4-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30FN3O3/c1-19(2)20-7-13-25(14-8-20)36-18-24(34)17-33-27-6-4-3-5-26(27)31-29(33)21-15-28(35)32(16-21)23-11-9-22(30)10-12-23/h3-14,19,21,24,34H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLJUZWLOLUPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)pyrrolidin-2-one is a novel compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine core, a benzimidazole moiety, and a phenolic substituent. Its molecular formula is with a molecular weight of 556.62 g/mol. The presence of the fluorine atom and various functional groups suggests potential interactions with biological targets.
Research indicates that the compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation .
- Receptor Modulation : It is hypothesized that the compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells .
Biological Activity Data
The following table summarizes key biological activities reported for similar compounds:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Inhibition of AChE | 157.31 | |
| Inhibition of BChE | 46.42 | |
| Antioxidant Activity | Not specified | |
| Modulation of GPCR activity | Not specified |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death and improve cognitive function in animal models, suggesting potential applications in treating Alzheimer's disease.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of similar benzimidazole derivatives. These compounds demonstrated selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells, indicating their potential as chemotherapeutic agents.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound is still under investigation, but preliminary studies suggest good oral bioavailability and metabolic stability. Toxicological assessments are necessary to determine safety profiles before clinical applications.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following compounds from the evidence share partial structural motifs or functional groups with the target molecule, enabling a comparative analysis:
Structural and Functional Group Comparison
Key Observations :
- Heterocyclic Cores: The target’s benzimidazole-pyrrolidinone system contrasts with the pyrazolopyrimidine-chromenone cores in Examples 60 and 52 . Benzimidazole derivatives often exhibit broader kinase selectivity compared to pyrazolopyrimidines, which are typically optimized for ATP-binding pockets .
- Fluorine Substituents : All compounds feature fluorinated aromatic rings, enhancing metabolic stability and binding affinity through hydrophobic and electrostatic interactions.
- Polar Groups : The target’s hydroxypropyl linker may confer better aqueous solubility than the sulfonamide (Example 60) or oxazin (Example 52) groups, which are more rigid and prone to crystallization .
Pharmacological and Physicochemical Properties
- Melting Points : The target’s melting point is unreported, but analogs with sulfonamide or oxazin groups (Examples 60 and 52) exhibit high melting points (>220°C), suggesting crystalline solid states that may complicate formulation .
- Molecular Weight : The target’s predicted molecular weight (~550–600 g/mol) aligns with Examples 60 and 52, indicating compliance with Lipinski’s rules for oral bioavailability.
- Stereochemistry : Example 60 achieved 96.21% enantiomeric excess , highlighting the importance of chiral purity in analogs with complex substituents. The target’s hydroxypropyl chain introduces a chiral center, necessitating stereoselective synthesis for optimal activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
